molecular formula C29H25NO6 B4080758 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4080758
M. Wt: 483.5 g/mol
InChI Key: QDOWIUVNSRXKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrol-2-one class of heterocyclic organic molecules, characterized by a five-membered lactam ring. Its structure includes:

  • Position 3: A hydroxyl group, enabling hydrogen bonding and redox activity.
  • Position 4: A 1-benzofuran-2-carbonyl moiety, introducing aromaticity and electron-withdrawing effects.
  • Position 5: A 3,4-dimethoxyphenyl group, providing steric bulk and modulating electronic properties via methoxy substituents.

This structural complexity grants the compound unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO6/c1-34-22-13-12-20(17-23(22)35-2)26-25(27(31)24-16-19-10-6-7-11-21(19)36-24)28(32)29(33)30(26)15-14-18-8-4-3-5-9-18/h3-13,16-17,26,32H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOWIUVNSRXKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Construction of the Pyrrolidinone Ring: This step might involve the use of amide formation reactions followed by cyclization.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Oxidation Reactions

The 3-hydroxy group on the pyrrol-2-one ring undergoes oxidation under controlled conditions.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Conditions : Room temperature or mild heating (40–60°C).

  • Product : Oxidized to a ketone, forming 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one.

Reaction TypeReagentConditionsProduct
Hydroxyl → KetoneKMnO₄H₂SO₄, 60°C3-Oxo derivative

Reduction Reactions

The benzofuran-2-carbonyl group is susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF), 0–25°C.

  • Product : Reduced to a secondary alcohol, yielding 4-(1-benzofuran-2-hydroxymethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes demethylation under acidic conditions:

  • Reagents : Boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Conditions : Dichloromethane, −78°C to 25°C.

  • Product : Converts to a catechol derivative (3,4-dihydroxyphenyl).

Nucleophilic Acyl Substitution

The carbonyl group in the benzofuran moiety reacts with nucleophiles:

  • Reagents : Amines (e.g., NH₃, primary amines).

  • Conditions : Ethanol, reflux.

  • Product : Forms amide derivatives (e.g., 4-(1-benzofuran-2-carboxamido)-analogs).

Cycloaddition and Ring-Opening Reactions

The pyrrol-2-one core participates in cycloaddition reactions:

  • Reagents : Diazomethane (CH₂N₂).

  • Conditions : Ether, 0°C.

  • Product : Forms a spirocyclic compound via [3+2] cycloaddition at the carbonyl group .

Esterification and Hydrolysis

The 3-hydroxy group can be esterified:

  • Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl).

  • Conditions : Pyridine catalyst, 25°C.

  • Product : 3-Acetoxy derivative.

Comparative Reactivity Table

Functional GroupReactionReagentKey Product
3-Hydroxy (pyrrolone)OxidationKMnO₄3-Oxo-pyrrolone
Benzofuran-2-carbonylReductionLiAlH₄Benzofuran-2-hydroxymethyl
3,4-DimethoxyphenylDemethylationBBr₃3,4-Dihydroxyphenyl
Pyrrol-2-one coreCycloadditionCH₂N₂Spirocyclic adduct

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in acidic media.

  • Reduction : LiAlH₄ donates hydride ions to the carbonyl carbon, forming a tetrahedral intermediate.

  • Demethylation : BBr₃ cleaves methyl ethers via SN2 mechanism, generating phenolic -OH groups.

Stability and Side Reactions

  • The compound is stable under inert atmospheres but degrades in strong acids/bases due to hydrolysis of the pyrrolone ring .

  • Competing reactions (e.g., over-oxidation of the dimethoxyphenyl group) require careful stoichiometric control.

Scientific Research Applications

The compound 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article outlines its applications, supported by case studies and data tables where applicable.

Structural Overview

The compound possesses a complex structure characterized by the following features:

  • Molecular Formula : C26H28N2O6
  • Functional Groups : It contains a benzofuran moiety, methoxy groups, and a pyrrolone structure which contribute to its biological activity.

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its diverse biological activities. Research indicates that it may possess:

  • Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.

Neuropharmacology

The structure of the compound suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies indicate that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems.
  • Neuroprotective Effects : The antioxidant properties may also confer neuroprotection, making it a candidate for research into neurodegenerative diseases.

Cancer Research

The compound's ability to interact with various biological pathways positions it as a candidate in cancer research:

  • Apoptosis Induction : Some studies have indicated that related compounds can induce apoptosis in cancer cells, providing a basis for further exploration of this compound's efficacy against tumors.
  • Inhibition of Tumor Growth : Research into similar structures has shown promise in inhibiting tumor growth through various mechanisms, including cell cycle arrest.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of related pyrrolone derivatives. The findings demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting that the target compound may exhibit similar properties.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on benzofuran derivatives highlighted their ability to inhibit NF-kB signaling pathways. This inhibition was associated with decreased levels of inflammatory mediators. The target compound's structural similarities suggest it could have analogous effects.

Case Study 3: Neuroprotective Potential

In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of methoxy-substituted pyrrolones. The results indicated significant neuroprotection against glutamate-induced toxicity, hinting at the target compound's potential application in treating conditions like Alzheimer's disease.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntioxidantJournal of Medicinal Chemistry
Compound BAnti-inflammatoryInflammation Research
Compound CNeuroprotectiveNeuroscience Letters

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Benzofuran moietyPotential for bioactivity
Hydroxyl groupsAntioxidant properties
Methoxy substitutionsEnhanced lipid solubility

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous pyrrol-2-one derivatives:

Compound Name / ID Key Substituents Unique Features Biological Activities (Reported)
Target Compound 2-phenylethyl, 3,4-dimethoxyphenyl, benzofuran-2-carbonyl Synergistic steric and electronic effects from dimethoxy and benzofuran groups Not yet reported; predicted anti-inflammatory activity
CID 6103132 4-butoxy-3-methylbenzoyl, 4-ethoxy-3-methoxyphenyl Ethoxy group enhances lipophilicity 5-lipoxygenase inhibition (IC₅₀ ~5 µM)
4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one Dimethylamino propyl, p-tolyl Basic dimethylamino group improves solubility Antimicrobial (MIC 16 µg/mL vs. S. aureus)
5-(4-Fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-... Fluorophenyl, pyridinylmethyl Fluorine enhances metabolic stability Kinase inhibition (IC₅₀ <1 µM vs. JAK2)

Key Findings

Substituent-Driven Bioactivity: Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound may enhance binding to enzymes like cyclooxygenase-2 (COX-2) compared to non-methoxy analogs . Benzofuran Moiety: Benzofuran-containing derivatives exhibit superior antioxidant activity (e.g., 70% DPPH radical scavenging at 50 µM) compared to furan or phenyl analogs . Aminoalkyl Chains: Compounds with dimethylaminoethyl/propyl groups (e.g., CID 6296074 ) show improved solubility (logP ~2.1 vs. ~3.5 for phenylethyl derivatives) but reduced blood-brain barrier penetration .

Synthesis Efficiency :

  • The target compound likely requires multi-step synthesis involving:

Condensation of benzofuran-2-carboxylic acid with pyrrol-2-one precursors.

Methoxylation via Ullmann coupling or nucleophilic substitution.
Yields for similar compounds range from 46–63%, depending on reaction time and catalyst (e.g., Pd(OAc)₂) .

Biological Performance: Antimicrobial Activity: Phenylethyl-substituted derivatives generally show weaker antimicrobial effects (MIC >32 µg/mL) compared to dimethylaminoethyl analogs (MIC 8–16 µg/mL) due to reduced membrane disruption . Kinase Inhibition: Fluorophenyl substituents (as in ) enhance kinase binding affinity, but the target compound’s dimethoxyphenyl group may favor alternative targets like tyrosine phosphatases .

Biological Activity

Overview

4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a benzofuran moiety, dimethoxyphenyl group, and a hydroxy-substituted pyrrolidinone ring. These characteristics contribute to its biological activities, which are currently under investigation.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Moiety : This is achieved through cyclization reactions starting from suitable phenolic derivatives.
  • Introduction of the Dimethoxyphenyl Group : Accomplished via electrophilic aromatic substitution.
  • Construction of the Pyrrolidinone Ring : This involves amide formation followed by cyclization.

The final compound is assembled through coupling reactions utilizing various reagents and catalysts under controlled conditions.

The biological activity of this compound is hypothesized to involve interactions with specific proteins, enzymes, or receptors. These interactions may lead to modulation of enzyme activity or receptor signaling pathways. The compound's unique structure suggests potential inhibitory effects on various cellular processes, potentially making it a candidate for therapeutic applications .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting COX enzymes and other inflammatory mediators .
  • Antitumor Potential : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, suggesting its role as an antitumor agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar derivatives, a comparative analysis is provided below:

Compound NameStructureNotable Biological Activity
4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-oneStructureModerate anti-inflammatory properties
4-(1-Benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrol-2-oneStructureEnhanced antioxidant activity

The specific substitution pattern in this compound contributes to its distinct electronic and steric properties compared to these similar compounds .

Q & A

Q. What are the established synthetic routes for preparing this pyrrol-2-one derivative?

The compound can be synthesized via base-assisted cyclization or multicomponent reactions. A common approach involves condensation of substituted benzaldehydes with appropriate carbonyl precursors, followed by cyclization. For example, analogous compounds were synthesized using 3,4-dimethoxyphenyl-substituted aldehydes and benzofuran carbonyl derivatives under reflux conditions in methanol or ethanol, yielding products with moderate efficiency (46–63%) . Key steps include controlling reaction time (3–10 hours) and temperature (room temperature to reflux) to optimize intermediate formation.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent integration and electronic environments (e.g., hydroxy, aromatic, and carbonyl groups) .
  • FTIR : For identifying functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .
  • HRMS : To verify molecular weight and fragmentation patterns .
  • Melting point analysis : Used as a preliminary purity indicator (e.g., analogs show melting points between 138–265°C) .

Q. What are the key physicochemical properties of this compound?

The compound’s properties are influenced by its substituents:

  • Hydrophilicity : The 3-hydroxy and dimethoxyphenyl groups enhance solubility in polar solvents (e.g., methanol, DMSO).
  • Thermal stability : High melting points (observed in analogs: 138–265°C) suggest strong intermolecular interactions .
  • Electronic effects : The benzofuran-2-carbonyl group contributes to electron-deficient aromatic systems, affecting reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Prolonged reflux (e.g., 10 hours) may be necessary to complete reactions where intermediates are slow to precipitate .
  • Solvent selection : Methanol or ethanol is preferred for cyclization, while DMF may stabilize reactive intermediates in multicomponent reactions .
  • Catalyst screening : Base-assisted cyclization (e.g., using K₂CO₃ or Et₃N) can accelerate ring closure .
  • Substituent tuning : Electron-withdrawing groups (e.g., chloro) on benzaldehyde precursors may reduce steric hindrance, improving yields (cf. 18% vs. 62% in analogs) .

Q. How do substituents influence the compound’s synthetic accessibility and stability?

  • Steric effects : Bulky groups (e.g., 4-tert-butylphenyl) can hinder cyclization, requiring extended reaction times .
  • Electronic effects : Electron-donating groups (e.g., 3,4-dimethoxy) stabilize intermediates via resonance, enhancing reaction efficiency .
  • Crystallinity : Polar substituents (e.g., hydroxy) promote crystallization, aiding purification .

Q. What computational methods are used to predict reactivity or stability?

  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) if bioactive data are available (hypothetical, as no direct evidence exists).
  • Crystallography : Resolve crystal packing and hydrogen-bonding networks to assess stability .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Use complementary techniques (e.g., HRMS with NMR) to confirm molecular structure .
  • Dynamic NMR : Resolve ambiguities in proton assignments caused by tautomerism or rotameric equilibria .
  • Single-crystal XRD : Definitively assign stereochemistry and confirm spatial arrangement of substituents .

Methodological Notes

  • Data Gaps : Limited bioactivity data exist in the provided evidence; future work should explore SAR via in vitro assays.
  • Experimental Design : Prioritize reaction monitoring (TLC/HPLC) and rigorous purification (recrystallization, column chromatography) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.